![molecular formula C9H9Br3 B1374778 1-Bromo-4-(1,3-dibromopropyl)benzene CAS No. 58873-51-1](/img/structure/B1374778.png)
1-Bromo-4-(1,3-dibromopropyl)benzene
Overview
Description
“1-Bromo-4-(1,3-dibromopropyl)benzene” is a chemical compound with the molecular formula C9H9Br3 . It belongs to the group of organic compounds called benzene and substituted derivatives.
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(1,3-dibromopropyl)benzene” consists of a benzene ring substituted with a bromo group and a 1,3-dibromopropyl group . The molecule has a total of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Physical And Chemical Properties Analysis
The molecular formula of “1-Bromo-4-(1,3-dibromopropyl)benzene” is C9H9Br3, and it has an average mass of 356.880 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
1. Synthesis and Characterization
1-Bromo-4-(1,3-dibromopropyl)benzene is used as a precursor in various synthetic processes. Patil et al. (2012) describe its use in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This highlights its role in advanced material synthesis, particularly in nanotechnology applications (Patil et al., 2012).
2. Crystal Structure Analysis
Studies on the crystal structures of bromo- and bromomethyl-substituted benzenes, including compounds similar to 1-Bromo-4-(1,3-dibromopropyl)benzene, provide insights into their molecular interactions. Jones et al. (2012) and Stein et al. (2015) investigated the crystal structures of various bromobenzene derivatives, revealing details about Br···Br interactions, which are crucial in understanding the physical properties of these compounds (Jones et al., 2012); (Stein et al., 2015).
3. Electrophilic Aromatic Substitution
The reactivity of bromobenzene derivatives, including 1-Bromo-4-(1,3-dibromopropyl)benzene, in electrophilic aromatic substitution reactions is a key area of interest. These reactions form the basis of many organic synthesis processes, as demonstrated in studies by Herzner and Seeberger (2003) and Ghorbani‐Vaghei et al. (2014). These studies illustrate how bromobenzene derivatives can be used to synthesize a wide range of organic compounds (Herzner & Seeberger, 2003); (Ghorbani‐Vaghei et al., 2014).
4. Use in Advanced Polymer Synthesis
1-Bromo-4-(1,3-dibromopropyl)benzene is instrumental in the synthesis of advanced polymers. Cianga and Yagcı (2002) utilized bromobenzene derivatives in atom transfer radical polymerization, highlighting the compound's role in creating novel polymeric materials with specific properties (Cianga & Yagcı, 2002).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-(1,3-dibromopropyl)benzene is the benzene ring . The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
1-Bromo-4-(1,3-dibromopropyl)benzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can undergo electrophilic aromatic substitution, which is a common reaction in organic chemistry and biochemistry .
Pharmacokinetics
The compound’s molecular weight of 35688 g/mol suggests that it may have significant bioavailability.
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it may be able to modify the structure of benzene-containing molecules, potentially altering their function .
properties
IUPAC Name |
1-bromo-4-(1,3-dibromopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUVONQPRIFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743202 | |
Record name | 1-Bromo-4-(1,3-dibromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58873-51-1 | |
Record name | 1-Bromo-4-(1,3-dibromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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